REACTION_SMILES
|
[BH3:16].[CH2:18]1[O:19][CH2:20][CH2:21][CH2:22]1.[CH3:1][c:2]1[cH:3][cH:4][c:5]([CH2:8][C:9]#[N:10])[n:6][cH:7]1.[O:11]1[CH2:12][CH2:13][CH2:14][CH2:15]1.[OH2:17]>>[CH3:1][c:2]1[cH:3][cH:4][c:5]([CH2:8][CH2:9][NH2:10])[n:6][cH:7]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
B
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccc(CC#N)nc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
Cc1ccc(CCN)nc1
|
Type
|
product
|
Smiles
|
Cc1ccc(CCN)nc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |